4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene
Overview
Description
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is an organic compound characterized by the presence of difluoroethyl and fluoro substituents on a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene typically involves the difluoroethylation of arylboronic acids. One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating agent . This reaction is carried out under specific conditions to ensure the successful introduction of the difluoroethyl group onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoroethylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and difluoroethyl groups influence the reactivity of the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoroethyl-substituted benzoic acids, while reduction reactions may produce difluoroethyl-substituted toluenes.
Scientific Research Applications
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another compound with a difluoroethyl group, but with a pyridine ring instead of a benzene ring.
1-(1,1-Difluoroethyl)-2-fluorobenzene: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both difluoroethyl and fluoro groups on a methylbenzene ring provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDLAXSGOTLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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